dihydrocytochalasin B

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

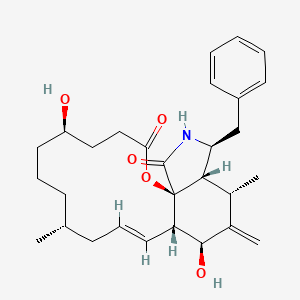

(1S,6R,10R,12E,14S,15S,17S,18S,19S)-19-benzyl-6,15-dihydroxy-10,17-dimethyl-16-methylidene-2-oxa-20-azatricyclo[12.7.0.01,18]henicos-12-ene-3,21-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H39NO5/c1-18-9-7-13-22(31)15-16-25(32)35-29-23(14-8-10-18)27(33)20(3)19(2)26(29)24(30-28(29)34)17-21-11-5-4-6-12-21/h4-6,8,11-12,14,18-19,22-24,26-27,31,33H,3,7,9-10,13,15-17H2,1-2H3,(H,30,34)/b14-8+/t18-,19-,22-,23+,24+,26+,27-,29-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIULKAASLBZREV-RXPQEOCGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(CCC(=O)OC23C(C=CC1)C(C(=C)C(C2C(NC3=O)CC4=CC=CC=C4)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC[C@H](CCC(=O)O[C@]23[C@@H](/C=C/C1)[C@@H](C(=C)[C@H]([C@H]2[C@@H](NC3=O)CC4=CC=CC=C4)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H39NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501046323 |

Source

|

| Record name | Dihydrocytochalasin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501046323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39156-67-7 |

Source

|

| Record name | (5R,9R,11E,12aS,13S,15S,15aS,16S,18aS)-4,5,6,7,8,9,10,12a,13,14,15,15a,16,17-Tetradecahydro-5,13-dihydroxy-9,15-dimethyl-14-methylene-16-(phenylmethyl)-2H-oxacyclotetradecino[2,3-d]isoindole-2,18(3H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39156-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cytochalasin H(2)B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039156677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydrocytochalasin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501046323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7(S),20(R)-dihydroxy-16(R)-methyl-10-phenyl-24-oxa[14]cytochalasa-6(12),13(E)-diene-1,23-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.368 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDROCYTOCHALASIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9RT18CY85 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dihydrocytochalasin B: A Technical Examination of its Biological Impact on 3T3 Cells

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Dihydrocytochalasin B (H2CB), a derivative of cytochalasin B (CB), serves as a critical tool in cell biology for dissecting cellular processes reliant on the actin cytoskeleton. Unlike its parent compound, H2CB selectively disrupts actin-related functions without significantly inhibiting sugar transport, offering a more targeted approach for research. This technical guide provides a comprehensive overview of the biological effects of this compound in the NIH/3T3 fibroblast cell line, a cornerstone model for studying cellular proliferation, morphology, and transformation. We present collated quantitative data on its effects, detailed experimental protocols for key assays, and visual representations of the implicated cellular pathways and workflows. This document is intended to be a thorough resource for researchers, scientists, and drug development professionals investigating cytoskeletal dynamics and associated signaling pathways.

Core Biological Effects of this compound in 3T3 Cells

This compound elicits a range of distinct and reproducible effects in 3T3 cells, primarily centered on the disruption of the actin cytoskeleton. These effects are dose-dependent and provide insight into the fundamental roles of actin in maintaining cellular structure and function.

Alterations in Cell Morphology and Actin Cytoarchitecture

Treatment of 3T3 cells with H2CB leads to profound, dose-dependent changes in cell morphology. At lower concentrations, cells exhibit zeiosis, characterized by the formation of cytoplasmic blebs or "knobs" on the cell surface[1]. As the concentration increases, the cells undergo further changes, including elongation and arborization, eventually leading to a rounded-up morphology at higher doses[1][2][3].

These morphological changes are a direct consequence of the disruption of the actin cytoskeleton[4]. H2CB causes a loss of actin microfilament bundles, also known as stress fibers, which are crucial for maintaining the flat, extended morphology typical of adherent fibroblasts[4]. This disruption of the actin network leads to a collapse of the cellular architecture, resulting in the observed rounding of the cells[4][5].

Inhibition of DNA Synthesis and Cell Proliferation

A key biological effect of H2CB in 3T3 cells is the reversible inhibition of DNA synthesis initiation[4]. When quiescent (serum-arrested) 3T3 cells are stimulated to re-enter the cell cycle with serum or growth factors, the addition of low doses of H2CB effectively blocks their entry into the S phase[4]. This inhibitory effect is time-dependent, being most effective when the compound is added within 8-10 hours after growth factor stimulation[4].

Crucially, this inhibition of DNA synthesis is not due to interference with the transport of essential precursors like glucose or thymidine[4]. Instead, it is proposed that an intact and functional actin cytoskeleton is an obligatory component of the signaling cascade that leads to DNA replication in 3T3 cells[4]. By disorganizing the actin cytoarchitecture, H2CB disrupts this necessary step. Interestingly, this inhibitory effect is not observed in SV40-transformed or Moloney murine sarcoma virus-transformed 3T3 cells, suggesting that transformed cells may bypass this actin-dependent step in the G1 to S phase transition[4].

Inhibition of Cytokinesis

Similar to cytochalasin B, H2CB is a potent inhibitor of cytokinesis, the final stage of cell division where the cytoplasm is divided to form two daughter cells[1][2][3]. This process is heavily reliant on the formation of a contractile ring composed of actin and myosin filaments. By disrupting the organization of these actin filaments, H2CB prevents the proper formation and constriction of the contractile ring, leading to the formation of multinucleated cells[1]. Cells treated with H2CB typically undergo nuclear division (mitosis) but fail to complete cytoplasmic division, resulting in cells with two or more nuclei[1].

Differential Effect on Sugar Transport

A defining characteristic of this compound, and a key differentiator from cytochalasin B, is its lack of inhibitory effect on sugar uptake in 3T3 cells[1][2][3]. While CB is a potent inhibitor of glucose transport, H2CB does not significantly affect this process[2][3]. Furthermore, excess H2CB does not compete with CB for binding to the high-affinity sites associated with sugar transport, indicating that the two compounds interact with distinct molecular targets for their effects on transport versus cell motility and morphology[2][3]. This property makes H2CB an invaluable tool for specifically studying actin-mediated processes without the confounding variable of altered cellular metabolism.

Quantitative Data Summary

The biological effects of this compound are concentration-dependent. The following tables summarize the quantitative data reported in the literature for its effects on 3T3 cells.

| Table 1: Concentration-Dependent Morphological Effects of Cytochalasins in 3T3 Cells[1][2][3] | |

| Observed Effect | This compound (H2CB) |

| Zeiotic Knobs | 4 µM |

| Extensive Zeiosis & Nuclear Extrusion | 6 µM |

| Arborization | 8 µM |

| Cell Rounding | 10 µM |

| Table 2: Comparative Potency of Cytochalasins on 3T3 Cell Morphology[2][3] | |

| Compound | Relative Potency |

| This compound (H2CB) | Slightly less potent than Cytochalasin B |

| Cytochalasin B (CB) | Baseline |

| Cytochalasin D (CD) | 5 to 8 times more potent than Cytochalasin B |

| Table 3: Effect of this compound on DNA Synthesis in 3T3 Cells[4] | |

| Concentration Range | Effect |

| 0.2 - 1.0 µM (2-10 x 10-7 M) | Reversibly blocks initiation of DNA synthesis in serum-stimulated quiescent cells. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound in 3T3 cells.

Cell Culture

-

Cell Line: NIH/3T3 mouse embryonic fibroblasts.

-

Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% bovine calf serum, 4.5 g/L glucose, L-glutamine, and sodium pyruvate.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Sub-culture: Cells should be passaged before reaching 80% confluency to maintain optimal health and prevent spontaneous transformation. A passage ratio of 1:3 to 1:4 every 2-3 days is recommended.

Analysis of Cell Morphology

-

Cell Seeding: Seed 3T3 cells onto glass coverslips in a 24-well plate at a density that allows for individual cell morphology to be observed after treatment.

-

Drug Treatment: Prepare stock solutions of this compound in dimethyl sulfoxide (B87167) (DMSO). Dilute the stock solution in pre-warmed growth medium to the desired final concentrations (e.g., 2 µM to 10 µM). Add the H2CB-containing medium to the cells and a DMSO-only control to a separate set of cells.

-

Incubation: Incubate the cells for a specified period, typically 1 to 24 hours, depending on the experimental endpoint.

-

Visualization: After incubation, wash the cells with Phosphate Buffered Saline (PBS). The cells can be fixed with 3.7-4% formaldehyde (B43269) for 10-15 minutes at room temperature for more detailed analysis or observed live.

-

Microscopy: Visualize the cells using a phase-contrast or differential interference contrast (DIC) microscope. Capture images at various concentrations to document the morphological changes such as zeiosis, arborization, and cell rounding[1][5].

Inhibition of DNA Synthesis Assay

-

Induce Quiescence: Plate 3T3 cells and allow them to grow to confluence. Then, induce quiescence (G0/G1 arrest) by incubating the cells in a low-serum medium (e.g., 0.5% bovine calf serum) for 24-48 hours.

-

Stimulation and Treatment: Stimulate the cells to re-enter the cell cycle by replacing the low-serum medium with a high-serum medium (e.g., 10% serum) or a medium containing specific growth factors (e.g., Epidermal Growth Factor and insulin)[4]. Simultaneously, add this compound at various concentrations (e.g., 0.2-1.0 µM) to the experimental wells[4].

-

Radiolabeling: At a set time after stimulation (e.g., 18-24 hours), add [³H]thymidine to the culture medium and incubate for 1-2 hours to label newly synthesized DNA.

-

Quantification:

-

Acid Precipitation: Wash the cells with cold PBS, then lyse the cells. Precipitate the DNA using trichloroacetic acid (TCA). Collect the precipitate on a filter and measure the incorporated radioactivity using a scintillation counter[6].

-

Autoradiography: Fix the cells, coat them with photographic emulsion, and store them in the dark. After development, count the percentage of labeled nuclei under a microscope to determine the proportion of cells that have entered the S phase[6].

-

Cytokinesis Inhibition Assay

-

Cell Seeding: Plate 3T3 cells at a low density to allow for cell division.

-

Drug Treatment: Treat the cells with varying concentrations of this compound or a vehicle control (DMSO) for an extended period, typically 24-48 hours, which allows for one to two rounds of cell division[1].

-

Fixation and Staining: Fix the cells with a suitable fixative like methanol (B129727) or formaldehyde. Stain the nuclei with a DNA-binding dye such as DAPI or Giemsa stain[7].

-

Quantification: Using a fluorescence or light microscope, count the number of mononucleated and multinucleated (containing two or more nuclei) cells in multiple fields of view for each treatment condition. Calculate the percentage of multinucleated cells as an index of cytokinesis inhibition[1][7].

Actin Cytoskeleton Staining

-

Cell Preparation: Seed 3T3 cells on glass coverslips and treat with this compound as described for the morphology analysis.

-

Fixation: Wash the cells with pre-warmed PBS and fix with 3.7-4% methanol-free formaldehyde in PBS for 10 minutes at room temperature[8].

-

Permeabilization: Wash the fixed cells twice with PBS. Permeabilize the cell membranes by incubating with 0.1% Triton X-100 in PBS for 5 minutes[9].

-

Blocking: Wash the cells with PBS and block non-specific binding by incubating with 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes[9].

-

Phalloidin (B8060827) Staining: Incubate the cells with a fluorescently-labeled phalloidin conjugate (e.g., Alexa Fluor 488 phalloidin) diluted in the blocking buffer for 30-60 minutes at room temperature in the dark[9]. Phalloidin specifically binds to F-actin.

-

Nuclear Counterstain (Optional): After washing, you can counterstain the nuclei with DAPI for 5 minutes.

-

Mounting and Imaging: Wash the coverslips several times with PBS, then mount them on microscope slides using an anti-fade mounting medium.

-

Fluorescence Microscopy: Visualize the actin cytoskeleton using a fluorescence microscope with the appropriate filter sets. Compare the structure of actin filaments in treated cells versus control cells.

Signaling Pathways and Mechanism of Action

The primary mechanism of action for this compound is its direct interaction with actin filaments. This interaction leads to the downstream biological effects observed in 3T3 cells.

Mechanism of Action on the Actin Cytoskeleton

This compound, like other cytochalasins, disrupts actin polymerization. It is understood to bind to the barbed (fast-growing) end of actin filaments, which blocks the addition of new actin monomers to that end. This action effectively "caps" the filament, leading to a net depolymerization as monomers continue to dissociate from the pointed (slow-growing) end. The consequence is a disruption and loss of the organized F-actin structures, such as stress fibers, within the cell[4].

Visualizations of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and the proposed signaling relationships affected by this compound.

Caption: General experimental workflow for studying the effects of this compound on 3T3 cells.

Caption: this compound selectively targets the actin cytoskeleton, unlike Cytochalasin B.

Caption: H2CB blocks DNA synthesis by disrupting a required actin-dependent step in G1/S progression.

Conclusion

This compound is a powerful and specific inhibitor of actin-mediated processes in 3T3 cells. Its ability to disrupt the cytoskeleton, alter cell morphology, and block cytokinesis and DNA synthesis initiation—all without affecting sugar transport—makes it a superior tool to its parent compound, cytochalasin B, for many research applications. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals aiming to investigate the intricate roles of the actin cytoskeleton in cell health and disease. The distinct separation of its effects on motility and transport underscores the existence of independent binding sites and pathways for these cellular functions, a crucial insight that H2CB has helped to elucidate.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. This compound. Biological effects and binding to 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rupress.org [rupress.org]

- 4. This compound disorganizes actin cytoarchitecture and inhibits initiation of DNA synthesis in 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Growth control in cultured 3T3 fibroblasts. Assays of cell proliferation and demonstration of a growth inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A simple and robust cell-based assay for the discovery of novel cytokinesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Actin Staining Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. advancedbiomatrix.com [advancedbiomatrix.com]

Dihydrocytochalasin B: From Discovery to a Tool for Probing Cellular Mechanics

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Dihydrocytochalasin B (DCB) is a semi-synthetic derivative of the mycotoxin cytochalasin B, distinguished by its potent inhibitory effect on actin polymerization and cytokinesis, while notably lacking the confounding off-target inhibition of glucose transport characteristic of its parent compound. This selective activity has established DCB as a crucial tool in cell biology for dissecting the roles of the actin cytoskeleton in various cellular processes, including cell cycle progression, motility, and mechanotransduction. This technical guide provides an in-depth overview of the discovery, chemical synthesis, and biological mechanism of action of this compound, tailored for researchers, scientists, and professionals in drug development. Detailed experimental protocols, quantitative data, and visualizations of key pathways are presented to facilitate its application in a laboratory setting.

Discovery and Background

The story of this compound begins with its naturally occurring precursor, cytochalasin B.

-

1967: Cytochalasin B is first isolated from the mold Helminthosporium dematioideum by Dr. W.B. Turner and his team. Subsequent studies revealed its profound effects on cell morphology and motility, including the induction of multinucleation.

-

1972: In a pivotal study by S. W. Tanenbaum and his colleagues, this compound is first described. It was prepared via the catalytic hydrogenation of cytochalasin B. This chemical modification, specifically the reduction of the α,β-unsaturated ketone in the macrocyclic ring of cytochalasin B, was instrumental in differentiating the biological activities of the two compounds. The researchers demonstrated that while both compounds potently inhibited cell motility and cytokinesis, only cytochalasin B was a strong inhibitor of glucose transport. This finding established this compound as a more specific probe for studying actin-related cellular phenomena.

This discovery was significant as it provided the scientific community with a valuable control compound to distinguish the effects of actin filament disruption from the inhibition of glucose metabolism in cellular assays.

Chemical Synthesis of this compound

This compound is prepared from its parent compound, cytochalasin B, through a straightforward and efficient semi-synthetic route. The key transformation is the selective reduction of the carbon-carbon double bond in the α,β-unsaturated ketone of the macrocyclic lactone ring.

Synthetic Scheme

The synthesis is a single-step catalytic hydrogenation reaction.

Experimental Protocol: Catalytic Hydrogenation of Cytochalasin B

The following is a representative experimental protocol for the synthesis of this compound, based on the original description by Tanenbaum et al. and standard laboratory procedures for catalytic hydrogenation.

Materials:

-

Cytochalasin B

-

10% Palladium on activated carbon (Pd/C)

-

Ethyl acetate (reagent grade)

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Filter aid (e.g., Celite®)

Procedure:

-

Dissolution: Dissolve a known quantity of cytochalasin B in ethyl acetate in a suitable reaction flask equipped with a magnetic stir bar.

-

Inerting: Flush the flask with an inert gas (nitrogen or argon) to remove air.

-

Catalyst Addition: Carefully add 10% palladium on carbon catalyst to the solution. The amount of catalyst is typically 5-10% by weight relative to the cytochalasin B.

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and refill with hydrogen gas. Repeat this cycle three times to ensure the atmosphere is saturated with hydrogen.

-

Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or a pressure-regulated system) at room temperature.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and flush the flask with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the palladium catalyst. Wash the filter cake with additional ethyl acetate to ensure complete recovery of the product.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude this compound can be purified by recrystallization or column chromatography to yield a white solid.

Quantitative Data:

| Parameter | Value |

| Starting Material | Cytochalasin B |

| Product | This compound |

| Reaction Type | Catalytic Hydrogenation |

| Catalyst | 10% Palladium on Carbon |

| Solvent | Ethyl Acetate |

| Theoretical Yield | Quantitative |

| Reported Yield | >90% |

Mechanism of Action and Biological Effects

This compound's primary molecular target is actin, a critical component of the eukaryotic cytoskeleton. By interfering with actin dynamics, DCB elicits a range of profound effects on cellular behavior.

Interaction with Actin Filaments

Like other members of the cytochalasin family, DCB binds to the barbed (fast-growing) end of actin filaments. This binding event has two main consequences:

-

Inhibition of Polymerization: It blocks the addition of new actin monomers to the filament end, effectively halting filament elongation.

-

Inhibition of Depolymerization: It also prevents the dissociation of actin monomers from the filament end.

This capping of the filament ends disrupts the dynamic equilibrium of actin polymerization and depolymerization, which is essential for the structural integrity and remodeling of the actin cytoskeleton.

Cellular Effects

The disruption of the actin cytoskeleton by this compound leads to several observable cellular effects:

-

Inhibition of Cytokinesis: DCB blocks the formation and contraction of the actin-myosin contractile ring, which is necessary for the physical separation of daughter cells during cell division. This often results in the formation of multinucleated cells.

-

Changes in Cell Morphology: Cells treated with DCB lose their normal shape, round up, and may exhibit membrane blebbing.

-

Inhibition of Cell Motility: The dynamic remodeling of the actin cytoskeleton is fundamental to cell migration. By stabilizing actin filaments, DCB inhibits processes such as lamellipodia formation and cell crawling.

-

Cell Cycle Arrest: DCB has been shown to arrest the cell cycle, particularly by inhibiting the initiation of DNA synthesis.[1][2]

Table of Biological Activities:

| Biological Effect | Effective Concentration (in 3T3 cells) | Reference |

| Inhibition of Cytokinesis | 1-5 µM | |

| Inhibition of DNA Synthesis | 0.2-2 µM | [1] |

| Induction of Cell Rounding | 1-10 µM | [3] |

Signaling Pathways

The inhibition of DNA synthesis by this compound is a direct consequence of its effect on the actin cytoskeleton. The integrity of the cytoskeleton is intricately linked to cell cycle progression through mechanotransduction signaling pathways. While the precise cascade is an area of active research, a plausible pathway involves the following key components:

-

Actin Cytoskeleton Disruption: DCB binds to actin filaments, leading to their disorganization and a loss of cytoskeletal tension.

-

Rho GTPase Inactivation: The state of the actin cytoskeleton influences the activity of small GTPases of the Rho family (e.g., RhoA, Rac, Cdc42), which are master regulators of cytoskeletal dynamics and downstream signaling. A disrupted cytoskeleton generally leads to reduced RhoA activity.

-

YAP/TAZ Sequestration: The transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif) are key effectors of mechanotransduction. In cells with a tense and organized actin cytoskeleton, YAP/TAZ are localized to the nucleus, where they promote the expression of genes involved in cell proliferation and survival. When the actin cytoskeleton is disrupted, YAP and TAZ are phosphorylated and sequestered in the cytoplasm, preventing them from activating their target genes.

-

Inhibition of DNA Synthesis: The cytoplasmic retention of YAP/TAZ leads to a downregulation of pro-proliferative genes, ultimately resulting in a block in the G1/S transition of the cell cycle and the inhibition of DNA synthesis.

Applications in Research and Drug Development

The unique biological profile of this compound makes it an invaluable tool in several areas of research:

-

Cell Biology: As a specific inhibitor of actin dynamics without the off-target effects on glucose transport, DCB is widely used to study the role of the actin cytoskeleton in cell division, migration, adhesion, and intracellular transport.

-

Mechanotransduction Research: DCB is employed to investigate how cells sense and respond to mechanical cues from their environment, and how these signals are translated into biochemical responses that control cell fate and function.

-

Drug Development: In the context of cancer research, agents that disrupt the cytoskeleton are a major class of chemotherapeutics. While DCB itself is too toxic for therapeutic use, it serves as a lead compound and a research tool for understanding the consequences of targeting the actin cytoskeleton in cancer cells. It can also be used in screening assays to identify new drugs that modulate cytoskeletal-dependent signaling pathways.

Conclusion

This compound, born from a simple chemical modification of a natural product, has carved out a crucial niche in the toolkit of cell biologists and drug discovery scientists. Its specificity as an actin polymerization inhibitor, free from the metabolic complications of cytochalasin B, allows for a clearer interpretation of experimental results. By providing a detailed understanding of its discovery, synthesis, and mechanism of action, this guide aims to empower researchers to effectively utilize this compound to unravel the complexities of actin-mediated cellular processes and to explore novel therapeutic strategies targeting the cytoskeleton.

References

- 1. This compound disorganizes actin cytoarchitecture and inhibits initiation of DNA synthesis in 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [The role of the actin cytoskeleton in cell transition through the middle of the G1 phase of the mitotic cycle] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound. Biological effects and binding to 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Dihydrocytochalasin B and its Disruptive Impact on Cytokinesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrocytochalasin B (DCB), a potent derivative of cytochalasin B, is a valuable tool in cell biology for its ability to disrupt the actin cytoskeleton. This technical guide provides an in-depth analysis of the effects of this compound on cytokinesis, the final stage of cell division. By interfering with actin polymerization, DCB effectively inhibits the formation and function of the contractile ring, a critical structure for the physical separation of daughter cells. This leads to cytokinesis failure and the formation of multinucleated cells. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying mechanisms and experimental workflows.

Introduction

Cytokinesis is a fundamental biological process ensuring the faithful segregation of cellular components into two daughter cells. The central event in animal cell cytokinesis is the formation and constriction of an actomyosin (B1167339) contractile ring. This ring, composed primarily of actin filaments and non-muscle myosin II, generates the force required to cleave the cell. This compound is a cell-permeable mycotoxin that specifically targets actin dynamics. Unlike its precursor, cytochalasin B, DCB has a reduced effect on glucose transport, making it a more specific probe for studying actin-dependent processes. This guide explores the molecular mechanisms by which DCB perturbs actin polymerization and, consequently, disrupts the intricate process of cytokinesis.

Mechanism of Action: Inhibition of Actin Polymerization

This compound exerts its effects by binding to the barbed (fast-growing) end of actin filaments. This binding event physically blocks the addition of new actin monomers to the growing filament, thereby inhibiting its elongation. The contractile ring is a highly dynamic structure that relies on the rapid polymerization and depolymerization of actin filaments. By capping the barbed ends, DCB disrupts this dynamic equilibrium, leading to a net depolymerization and disassembly of the actin filaments within the contractile ring. This ultimately prevents the generation of contractile force necessary for furrow ingression and cell division.

Quantitative Effects of this compound on Cytokinesis

The inhibitory effect of this compound on cytokinesis is dose-dependent and varies across different cell lines. The following tables summarize the available quantitative data on the impact of DCB on cell morphology and cytokinesis.

| Cell Line | Concentration | Observed Effect on Cytokinesis & Morphology | Reference |

| HeLa | 10 µM | Complete blockage of cleavage furrow formation.[1][2][3] | [1][2][3] |

| BALB/c 3T3 | 2-4 µM | Cells undergo zeiosis and elongation.[4] | [4] |

| BALB/c 3T3 | 10-50 µM | Cells become arborized and rounded up.[4] | [4] |

| Swiss/3T3 | 0.2-1 µM (2-10 X 10-7 M) | Disruption of actin structure, cell rounding, and loss of microfilament bundles.[5] | [5] |

Table 1: Concentration-Dependent Effects of this compound on Cytokinesis and Cell Morphology. This table outlines the concentrations of DCB at which specific effects on cell division and shape are observed in different cell lines.

| Cell Line | Treatment | Percentage of Multinucleated Cells | Reference |

| 3T3 | Control (DMSO) | ~5% | [6] |

| 3T3 | 1 µM this compound (48h) | ~20% | [6] |

| 3T3 | 10 µM this compound (48h) | ~45% | [6] |

| 3T3 | 1 µM Cytochalasin B (48h) | ~30% | [6] |

| 3T3 | 10 µM Cytochalasin B (48h) | ~55% | [6] |

Table 2: Induction of Multinucleation by this compound and Cytochalasin B in 3T3 Cells. This table presents a comparative analysis of the percentage of multinucleated 3T3 cells after 48 hours of treatment with different concentrations of DCB and CB. The data indicates that DCB is slightly less potent than CB in inducing multinucleation.[4]

Experimental Protocols

General Protocol for Assessing Cytokinesis Inhibition

This protocol provides a general framework for observing and quantifying the effects of this compound on cytokinesis in cultured mammalian cells.

Materials:

-

Mammalian cell line of interest (e.g., HeLa, 3T3)

-

Complete cell culture medium

-

This compound (DCB) stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Fluorescent phalloidin (B8060827) conjugate (for F-actin staining)

-

DAPI or Hoechst stain (for nuclear staining)

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells onto glass coverslips in a multi-well plate at a density that allows for visualization of individual cells after treatment. Allow cells to adhere and grow for 24 hours.

-

DCB Treatment: Prepare serial dilutions of DCB in complete culture medium from the stock solution. Replace the medium in the wells with the DCB-containing medium. Include a vehicle control (DMSO) at the same concentration as the highest DCB concentration.

-

Incubation: Incubate the cells for a predetermined period (e.g., 24-48 hours) to allow for cell division to occur in the presence of the inhibitor.

-

Fixation: After incubation, gently wash the cells with PBS and then fix with 4% paraformaldehyde for 10-15 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5-10 minutes.

-

Staining: Wash the cells with PBS. Incubate with a solution containing fluorescently labeled phalloidin and a nuclear stain (DAPI or Hoechst) for 30-60 minutes at room temperature, protected from light.

-

Mounting and Imaging: Wash the cells with PBS and mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Analysis: Examine the cells using a fluorescence microscope. Acquire images of random fields of view. Quantify the percentage of multinucleated cells by counting the number of cells with two or more nuclei and dividing by the total number of cells counted.

RhoA Activation Assay (G-LISA)

While a direct link between DCB and the RhoA pathway in cytokinesis is not firmly established, investigating the activity of key regulatory proteins like RhoA can provide valuable insights. A G-LISA assay is a quantitative method to measure the activation of small GTPases like RhoA.

Principle: This ELISA-based assay uses a 96-well plate coated with the Rho-GTP-binding domain of a Rho effector protein. Active, GTP-bound RhoA from cell lysates will bind to the plate, while inactive, GDP-bound RhoA is washed away. The bound active RhoA is then detected using a specific primary antibody followed by a secondary antibody conjugated to a detection enzyme.

A detailed protocol can be found in commercially available RhoA activation assay kits (e.g., from Cell Biolabs, Inc.).[7]

Visualizing the Impact of this compound

Logical Workflow for Investigating DCB's Effect on Cytokinesis

Caption: Experimental workflow for assessing cytokinesis inhibition by DCB.

Proposed Mechanism of this compound Action

References

- 1. Delay of HeLa cell cleavage into interphase using this compound: retention of a postmitotic spindle and telophase disc correlates with synchronous cleavage recovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Delay of HeLa cell cleavage into interphase using this compound: retention of a postmitotic spindle and telophase disc correlates with synchronous cleavage recovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound. Biological effects and binding to 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound disorganizes actin cytoarchitecture and inhibits initiation of DNA synthesis in 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound. Biological effects and binding to 3T3 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cellbiolabs.com [cellbiolabs.com]

Dihydrocytochalasin B: A Deep Dive into its Structure-Activity Relationship

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrocytochalasin B (H2CB) is a semi-synthetic derivative of cytochalasin B, a mycotoxin known for its profound effects on the eukaryotic cytoskeleton.[] Unlike its parent compound, H2CB exhibits a distinct biological activity profile, making it a valuable tool for dissecting cellular processes. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of H2CB, focusing on its mechanism of action, quantitative biological data, and the experimental methodologies used for its characterization.

Core Structure and Key Modifications

The defining structural feature of this compound, which distinguishes it from cytochalasin B, is the saturation of the C5-C6 double bond within the macrocyclic ring. This seemingly minor modification has significant consequences for its biological activity, particularly its inability to inhibit glucose transport, a hallmark of cytochalasin B.[2][3][4][5] The core structure of the cytochalasin family consists of a highly substituted isoindolone ring fused to a macrocyclic ring. The SAR of these compounds is dictated by modifications to this macrocycle and the isoindolone core.

Mechanism of Action: An Actin Polymerization Inhibitor

This compound, like other members of the cytochalasin family, exerts its biological effects primarily through the inhibition of actin polymerization.[][6] It binds to the barbed (fast-growing) ends of actin filaments, effectively capping them and preventing the addition of new actin monomers.[] This disruption of the actin cytoskeleton leads to a cascade of cellular events, including the inhibition of cytokinesis, changes in cell morphology, and in some cases, the induction of apoptosis.[][3][6]

The following diagram illustrates the proposed mechanism of action:

Caption: this compound binds to the barbed end of actin filaments, inhibiting polymerization.

Quantitative Biological Data

The biological activity of this compound has been quantified in various cellular assays. The following tables summarize the key findings, comparing its potency with related cytochalasins where data is available.

Table 1: Effects on Cell Morphology and Cytokinesis

| Compound | Cell Line | Effect | Concentration | Reference |

| This compound | BALB/c 3T3 | Zeiosis and elongation | Slightly higher than 2-4 µM | [2][4] |

| BALB/c 3T3 | Arborization and rounding | Slightly higher than 10-50 µM | [2][4] | |

| HeLa | Blocks cleavage furrow formation and cytokinesis | 10 µM | [6] | |

| Cytochalasin B | BALB/c 3T3 | Zeiosis and elongation | 2-4 µM | [2][4] |

| BALB/c 3T3 | Arborization and rounding | 10-50 µM | [2][4] | |

| Cytochalasin D | BALB/c 3T3 | Induces similar morphological changes | 5 to 8 times more potent than Cytochalasin B | [2][4] |

Table 2: Effects on Sugar Transport

| Compound | Cell Line | Effect on 2-deoxy-D-glucose uptake | Concentration | Reference |

| This compound | BALB/c 3T3 | 10% inhibition | 10 µM | [4] |

| Cytochalasin B | BALB/c 3T3 | 90% inhibition | 10 µM | [4] |

| Cytochalasin D | BALB/c 3T3 | No detectable effect | 1.0 and 10.0 µM | [4] |

Structure-Activity Relationship Insights

The key SAR takeaway for this compound is the dissociation of the anti-motility/cytokinesis effects from the inhibition of sugar transport.

-

Macrocycle Saturation: The reduction of the C5-C6 double bond in the macrocyclic ring is the critical modification that abolishes the potent glucose transport inhibitory activity seen with cytochalasin B.[2][4][5] This indicates that the conformation or electronic properties of this region are essential for interaction with the glucose transporter.

-

Overall Shape for Actin Interaction: Despite the lack of sugar transport inhibition, H2CB retains its ability to disrupt the actin cytoskeleton and inhibit cytokinesis, albeit with slightly lower potency than cytochalasin B.[2][4] This suggests that the overall three-dimensional shape of the molecule is the primary determinant for its interaction with actin.

-

Potency Variations among Cytochalasins: The observation that cytochalasin D is significantly more potent in inducing morphological changes highlights that subtle structural differences in the macrocyclic ring can fine-tune the affinity for actin or its capping proteins.[2][4]

The following diagram illustrates the logical relationship in the SAR of H2CB:

Caption: SAR of this compound vs. Cytochalasin B.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of the biological activity of compounds like this compound. Below are generalized methodologies based on the cited literature.

Cell Culture and Treatment

-

Cell Lines: BALB/c 3T3 or HeLa cells are commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Preparation: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations. A vehicle control (DMSO alone) is run in parallel.

Cell Morphology Assay

-

Plate cells in multi-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound.

-

Incubate for a specified period (e.g., 24 hours).

-

Observe and document cellular morphology using phase-contrast microscopy. Note changes such as cell rounding, elongation, and the formation of arborized structures.

Cytokinesis Inhibition Assay

-

Synchronize HeLa cells at the G1/S boundary using a double thymidine (B127349) block.

-

Release the cells from the block and add this compound at various concentrations.

-

Incubate for a duration that allows control cells to complete mitosis (e.g., 12-16 hours).

-

Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

-

Stain the nuclei with a fluorescent dye (e.g., DAPI).

-

Analyze the cells using fluorescence microscopy to determine the percentage of multinucleated cells, which is indicative of cytokinesis failure.

Sugar Transport Assay (2-deoxy-D-glucose uptake)

-

Plate cells in multi-well plates and grow to near confluence.

-

Wash the cells with a glucose-free buffer (e.g., Krebs-Ringer phosphate (B84403) buffer).

-

Pre-incubate the cells with this compound or other compounds for a short period (e.g., 15 minutes).

-

Initiate the uptake by adding [3H]-2-deoxy-D-glucose to the buffer and incubate for a defined time (e.g., 5-10 minutes).

-

Terminate the uptake by rapidly washing the cells with ice-cold buffer.

-

Lyse the cells and measure the incorporated radioactivity using liquid scintillation counting.

-

Normalize the radioactivity to the total protein content in each well.

The following diagram outlines a typical experimental workflow for evaluating H2CB:

Caption: A generalized workflow for the in vitro evaluation of this compound.

Conclusion and Future Directions

The structure-activity relationship of this compound clearly demonstrates that the inhibition of sugar transport and the effects on cell motility and morphology are mediated by distinct structural features and likely different cellular targets. The saturation of the macrocyclic ring in H2CB provides a powerful tool to study the cytoskeletal functions of cytochalasins in isolation from their effects on glucose metabolism.

Future research in this area could focus on:

-

Synthesis of Novel Derivatives: The synthesis and biological evaluation of new H2CB analogs with modifications at other positions of the macrocycle and the isoindolone core could further refine the SAR and potentially lead to the development of more potent and selective actin inhibitors.

-

Co-crystallization Studies: Obtaining co-crystal structures of H2CB and other cytochalasins with actin would provide invaluable insights into their precise binding modes and the molecular basis for their differential activities.

-

Exploration of Therapeutic Potential: Given its ability to modulate the cytoskeleton, H2CB and its derivatives could be investigated for their potential in therapeutic areas where actin dynamics play a crucial role, such as cancer and fibrosis. However, their inherent toxicity would need to be carefully managed through medicinal chemistry efforts.

References

- 2. This compound. Biological effects and binding to 3T3 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. This compound. Biological effects and binding to 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to Dihydrocytochalasin B Binding Sites in Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dihydrocytochalasin B (DHCB), a semi-synthetic derivative of cytochalasin B, is a potent mycotoxin that exerts significant effects on cellular morphology, motility, and division.[] Unlike its parent compound, DHCB does not inhibit glucose transport, making it a more specific tool for studying the actin cytoskeleton.[2] This technical guide provides a comprehensive overview of the binding sites of this compound within cells, focusing on its primary interaction with the actin cytoskeleton. We delve into the quantitative aspects of this binding, detail the experimental protocols used for its characterization, and illustrate the key cellular pathways affected by this interaction. This document is intended to serve as a core resource for researchers and professionals in drug development investigating the mechanisms of cytoskeletal dynamics and exploring potential therapeutic applications.

Primary Cellular Binding Target: The Actin Cytoskeleton

The predominant cellular binding partner for this compound is actin, a critical protein component of the cytoskeleton in eukaryotic cells.[3] DHCB specifically targets the barbed, or fast-growing, end of actin filaments (F-actin).[] By binding to this site, DHCB effectively blocks both the assembly and disassembly of individual actin monomers, a process often referred to as "capping" the actin filament.[] This disruption of actin polymerization and elongation is the fundamental mechanism underlying DHCB's observed biological effects.[]

High-Affinity Binding Sites

Studies utilizing radiolabeled [3H]this compound have identified high-affinity binding sites on cellular components. In human erythrocyte membranes, a high-molecular-weight complex with a sedimentation coefficient of approximately 27S has been isolated that contains high-affinity binding sites for DHCB.[4][5] This complex is composed of actin, spectrin, and other minor proteins, including polypeptides corresponding to band 4.1.[4][5] The binding of DHCB to this complex inhibits its ability to induce actin polymerization.[4][6]

Binding experiments have revealed that filamentous actin (F-actin), but not globular actin (G-actin), possesses these high-affinity binding sites for cytochalasins.[7] The number of these sites is estimated to be approximately one per 500-600 actin monomers.[7][8]

Quantitative Binding Data

The following tables summarize the key quantitative data related to the binding of this compound to its cellular targets.

| Parameter | Value | Cell/System | Reference |

| High-Affinity Binding Sites | ~1 per 500-600 actin monomers | Muscle actin filaments | [7][8] |

| Sedimentation Coefficient of Binding Complex | ~27S | Human erythrocyte membranes | [4][5] |

| Compound | Relative Potency/Affinity (in inhibiting actin polymerization) | Reference |

| Cytochalasin D | > Cytochalasin E ≈ this compound | [8] |

| This compound | Slightly less potent than Cytochalasin B | [9][10] |

| Cytochalasin D | 5 to 8 times more potent than Cytochalasin B | [9][10] |

Experimental Protocols

The identification and characterization of this compound binding sites have been achieved through a variety of experimental techniques. Below are detailed methodologies for key experiments.

Competitive Binding Assay

This assay is used to determine the relative affinities of different compounds for the DHCB binding site.

Objective: To measure the displacement of radiolabeled DHCB by unlabeled cytochalasins.

Materials:

-

[3H]this compound

-

Unlabeled this compound, cytochalasin B, and cytochalasin D

-

BALB/c 3T3 cells

-

Phosphate-buffered saline (PBS)

-

Scintillation counter and vials

-

NaOH solution

Procedure:

-

Culture BALB/c 3T3 cells to near confluence in 35-mm culture dishes.

-

Wash the cells with PBS.

-

Incubate the cells with a constant concentration of [3H]DHCB in the presence of varying concentrations of unlabeled competitor cytochalasins (DHCB, CB, or CD). A control group with only [3H]DHCB is also included.[9]

-

After incubation (e.g., 10 minutes at 37°C), rapidly wash the cells with ice-cold PBS to remove unbound ligand.[9]

-

Lyse the cells with a solution of 1 N NaOH.[9]

-

Measure the protein content of the lysate.

-

Determine the amount of bound [3H]DHCB by liquid scintillation counting.

-

Calculate the percentage of [3H]DHCB displaced by the competitor at each concentration. The concentration of the competitor that displaces 50% of the bound [3H]DHCB (IC50) can be used to determine the relative binding affinity.

Actin Polymerization Assay (Viscometry)

This method assesses the effect of DHCB on the rate and extent of actin polymerization by measuring changes in viscosity.

Objective: To determine the inhibitory effect of DHCB on actin filament formation.

Materials:

-

Monomeric actin (G-actin) from muscle

-

High-affinity DHCB binding complex from erythrocyte membranes

-

This compound

-

Low ionic strength buffer

-

Ostwald viscometer

Procedure:

-

Prepare a solution of G-actin in a low ionic strength buffer.

-

Add a small amount of the isolated high-affinity DHCB binding complex to initiate actin polymerization.[4]

-

Measure the viscosity of the solution at regular time intervals using an Ostwald viscometer. An increase in viscosity indicates the formation of filamentous actin (F-actin).[4]

-

To test the inhibitory effect of DHCB, add varying concentrations of DHCB to the G-actin solution before the addition of the binding complex.

-

Compare the rate and extent of viscosity increase in the presence and absence of DHCB to quantify its inhibitory effect on actin polymerization.[4]

Photoaffinity Labeling

This technique can be used to covalently link DHCB to its binding partners, allowing for their identification. While direct photoaffinity labeling studies with DHCB are not extensively detailed in the provided results, the methodology for the closely related cytochalasin B is applicable.[11]

Objective: To identify proteins that directly bind to cytochalasins.

Materials:

-

[3H]cytochalasin B (can be adapted for a DHCB analog with a photoactivatable group)

-

Isolated cell membranes or purified protein complexes

-

UV light source

-

SDS-PAGE equipment

-

Autoradiography or fluorography materials

Procedure:

-

Incubate the protein sample (e.g., erythrocyte ghosts) with the photoactivatable cytochalasin analog in the dark.

-

Expose the mixture to a high-intensity UV light source for a specific duration to activate the photolabile group, leading to covalent bond formation with nearby molecules.[11]

-

Separate the proteins by SDS-PAGE.

-

Detect the radiolabeled proteins by autoradiography or fluorography to identify the binding partners.[11]

-

Competitive displacement with an excess of non-photolabile DHCB can be used to demonstrate the specificity of the labeling.

Downstream Cellular Effects and Signaling Pathways

The binding of this compound to actin filaments has profound consequences on various cellular processes and signaling pathways.

Disruption of Cellular Morphology and Motility

By inhibiting the dynamic rearrangement of the actin cytoskeleton, DHCB induces significant changes in cell morphology.[9][10] Cells treated with DHCB often exhibit rounding, arborization (branching), and zeiosis (the formation of cytoplasmic blebs).[9][10] These morphological alterations are a direct result of the compromised integrity of the actin filament network. Consequently, cell motility, which relies on controlled actin polymerization and depolymerization, is also inhibited.[12]

Inhibition of Cytokinesis and Cell Cycle Arrest

Cytokinesis, the final stage of cell division, is dependent on the formation of a contractile actin-myosin ring. DHCB's interference with actin filament dynamics blocks the formation of this ring, thereby inhibiting cell division and leading to the formation of multinucleated cells.[2][13] Furthermore, DHCB has been shown to arrest the cell cycle in the G1 phase and inhibit the initiation of DNA synthesis in response to growth factors.[3][13] This suggests that an intact and dynamic actin cytoskeleton is crucial for the signaling pathways that govern cell cycle progression.[3]

Conclusion

This compound serves as a specific and valuable tool for investigating the dynamics of the actin cytoskeleton. Its primary binding sites are located at the barbed ends of F-actin, and this interaction leads to a cascade of cellular effects, including altered morphology, inhibited motility, and cell cycle arrest. The distinction between DHCB and its parent compound, cytochalasin B, particularly regarding glucose transporter binding, underscores the importance of selecting the appropriate chemical probe for specific research questions. The experimental protocols outlined in this guide provide a foundation for researchers to further explore the intricate roles of the actin cytoskeleton in cellular function and to leverage this knowledge in the development of novel therapeutic strategies.

References

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound disorganizes actin cytoarchitecture and inhibits initiation of DNA synthesis in 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Actin polymerization induced by a motility-related high-affinity cytochalasin binding complex from human erythrocyte membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Actin polymerization induced by a motility-related high-affinity cytochalasin binding complex from human erythrocyte membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Cytochalasins inhibit nuclei-induced actin polymerization by blocking filament elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. This compound. Biological effects and binding to 3T3 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cytochalasin B. A natural photoaffinity ligand for labeling the human erythrocyte glucose transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cytochalasin B - Wikipedia [en.wikipedia.org]

- 13. caymanchem.com [caymanchem.com]

Dihydrocytochalasin B: An In-depth Technical Guide to its Inhibition of DNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dihydrocytochalasin B (H2CB), a potent derivative of cytochalasin B, serves as a critical tool in cell biology for investigating the intricate relationship between the actin cytoskeleton and the regulation of cell cycle progression. This technical guide provides a comprehensive overview of the mechanisms by which H2CB inhibits DNA synthesis, focusing on its impact on the G1 phase of the cell cycle. This document details the underlying signaling pathways, presents available quantitative data, and provides detailed experimental protocols for researchers seeking to utilize H2CB in their studies. The information is tailored for an audience with a strong background in molecular and cellular biology, offering insights relevant to basic research and drug development.

Mechanism of Action: Disruption of the Actin Cytoskeleton Leading to G1 Arrest

This compound's primary mechanism of action is the disruption of the actin cytoskeleton. Unlike its parent compound, cytochalasin B, H2CB exhibits a more specific effect on actin polymerization without significantly affecting glucose transport, making it a more precise tool for studying actin-dependent cellular processes.[1][2]

The integrity of the actin cytoskeleton is crucial for the progression of cells from the G1 phase to the S phase of the cell cycle. H2CB, by interfering with actin microfilament organization, induces a reversible blockade of the initiation of DNA synthesis.[1] This inhibitory effect is most potent when the compound is introduced during the early to mid-G1 phase, typically within 8-10 hours after mitogenic stimulation in fibroblast cell lines.[1] The disruption of the actin network leads to cell rounding and a loss of microfilament bundles, which in turn triggers a cell cycle checkpoint, preventing entry into the S phase where DNA replication occurs.[1]

Signaling Pathways

The inhibition of DNA synthesis by this compound is not a direct effect on the DNA replication machinery but is instead mediated through signaling pathways that link the state of the actin cytoskeleton to the cell cycle control apparatus. The disruption of actin filaments by H2CB initiates a cascade that ultimately prevents the activation of key proteins required for the G1/S transition.

Figure 1: Signaling pathway of H2CB-induced inhibition of DNA synthesis.

Quantitative Data

The inhibitory effect of this compound on DNA synthesis is dose-dependent. The following tables summarize the available quantitative data from studies on fibroblast cell lines.

Table 1: Dose-Dependent Inhibition of DNA Synthesis by this compound in Swiss/3T3 Fibroblasts

| This compound (M) | Inhibition of [3H]-Thymidine Incorporation (%) |

| 1 x 10-7 | ~20% |

| 2 x 10-7 | ~50% (IC50) |

| 5 x 10-7 | ~85% |

| 1 x 10-6 | >95% |

Data are synthesized from reported effective concentrations in the literature. Actual values may vary depending on experimental conditions.[1]

Table 2: Effect of this compound on Cell Cycle Distribution in Fibroblasts

| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control (Serum-stimulated) | 45 | 40 | 15 |

| This compound (5 x 10-7 M) | 80 | 10 | 10 |

Representative data illustrating the G1 arrest induced by H2CB. Percentages are approximate and can vary between cell lines and experimental setups.

Experimental Protocols

Cell Culture and Synchronization

A critical prerequisite for studying the effects of H2CB on DNA synthesis is the synchronization of the cell population. This ensures that a majority of the cells are in the G1 phase when the drug is applied.

Figure 2: Workflow for cell synchronization by serum starvation.

Protocol:

-

Cell Seeding: Plate Swiss/3T3 or other fibroblast cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) at a density that will result in a sub-confluent monolayer after 24 hours.

-

Serum Starvation: After 24 hours, aspirate the growth medium, wash the cells twice with serum-free DMEM, and then incubate the cells in DMEM containing 0.5% FBS for 48-72 hours. This will arrest the majority of cells in the G0/G1 phase of the cell cycle.

This compound Treatment and [3H]-Thymidine Incorporation Assay

This assay directly measures the rate of DNA synthesis by quantifying the incorporation of a radiolabeled nucleoside.

Protocol:

-

Stimulation and Treatment: To initiate cell cycle re-entry, replace the low-serum medium with DMEM containing 10% FBS. Simultaneously, add this compound to the desired final concentrations (e.g., from 10-8 M to 10-6 M). Include a vehicle control (e.g., DMSO).

-

Radiolabeling: 18 hours after stimulation, add [3H]-thymidine (1 µCi/mL) to each culture dish.

-

Incubation: Incubate the cells for 2 hours at 37°C to allow for the incorporation of the radiolabel into newly synthesized DNA.

-

Harvesting: Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Precipitation: Add 2 mL of ice-cold 5% trichloroacetic acid (TCA) to each dish and incubate on ice for 20 minutes to precipitate macromolecules.

-

Washing: Aspirate the TCA and wash the precipitate twice with 5% TCA, followed by one wash with ethanol (B145695).

-

Solubilization: Air dry the plates and solubilize the precipitate in 1 mL of 0.2 M NaOH.

-

Quantification: Transfer the solubilized material to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium (B1200493) iodide (PI) staining is used to determine the distribution of cells in the different phases of the cell cycle based on their DNA content.

Figure 3: Workflow for cell cycle analysis by flow cytometry.

Protocol:

-

Cell Preparation: Culture, synchronize, and treat cells with this compound as described above.

-

Harvesting: At 24 hours post-stimulation, harvest the cells by trypsinization, and collect them by centrifugation.

-

Fixation: Resuspend the cell pellet in ice-cold PBS, and add ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix the cells for at least 2 hours at -20°C.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash once with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound is an invaluable tool for dissecting the role of the actin cytoskeleton in the control of DNA synthesis and cell cycle progression. Its specific mode of action allows for the targeted investigation of actin-dependent signaling pathways that regulate the G1/S transition. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize H2CB in their studies of cell proliferation and its dysregulation in disease. Further research into the precise molecular targets downstream of actin filament disruption will continue to enhance our understanding of this fundamental aspect of cell biology.

References

Methodological & Application

Dihydrocytochalasin B: Application Notes and Protocols for Cell Culture Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrocytochalasin B is a cell-permeable mycotoxin and a potent inhibitor of actin polymerization.[1] As a derivative of cytochalasin B, it exhibits similar effects on cell motility and morphology by disrupting the actin cytoskeleton.[2][3] However, unlike its parent compound, this compound does not significantly inhibit glucose transport, making it a more specific tool for studying actin-dependent cellular processes.[3][4] These processes include cell division, migration, and the maintenance of cell shape. Its ability to block cleavage furrow formation and cytokinesis has been observed in various cell lines.[5] This document provides detailed protocols for the application of this compound in cell culture, along with quantitative data on its effects and a schematic of the relevant signaling pathway.

Data Presentation

The effective concentration of this compound can vary significantly depending on the cell type and the specific biological process being investigated. The following table summarizes key quantitative data from various studies.

| Cell Line/System | Application | Concentration | Incubation Time | Observed Effect |

| HeLa | Cytokinesis Inhibition | 10 µM | Not Specified | Blocks cleavage furrow formation and cytokinesis.[5] |

| REF-52 | Cell Cycle Arrest | Not Specified | Not Specified | Induces tetraploidy and G1 phase arrest.[5] |

| Swiss/3T3 mouse fibroblasts | DNA Synthesis Inhibition | 0.2 - 1.0 µM | 8-10 hours | Reversibly blocks initiation of DNA synthesis.[1] |

| BALB/c 3T3 cells | Morphological Changes | 4 µM | 1 hour | Cells undergo zeiosis and elongation.[6] |

| BALB/c 3T3 cells | Morphological Changes | 10-50 µM | 1 hour | Cells become arborized and rounded up.[4] |

| Vascular Smooth Muscle Cells (VSMCs) | Migration Inhibition | 0.05 µg/mL | 24 hours | Partial inhibition of migration speed.[7] |

| Vascular Smooth Muscle Cells (VSMCs) | Migration Inhibition | 0.5 - 5.0 µg/mL | 24 hours | Complete inhibition of migration speed.[7] |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound (powder)

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Prepare a stock solution of this compound, typically at a concentration of 10-20 mg/mL, by dissolving the powder in DMSO.[8]

-

Ensure complete dissolution by vortexing. Gentle warming and sonication may be required.[8]

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

General Cell Treatment Protocol

Materials:

-

Cultured cells in appropriate multi-well plates or flasks

-

Complete cell culture medium

-

This compound stock solution

-

Phosphate-Buffered Saline (PBS)

Protocol:

-

Culture cells to the desired confluency.

-

On the day of the experiment, prepare the final working concentrations of this compound by diluting the stock solution in complete cell culture medium.

-

Note: The final concentration of DMSO in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.[9]

-

-

Remove the existing medium from the cells and wash once with PBS.

-

Add the medium containing the desired concentration of this compound to the cells.

-

Include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.

-

Incubate the cells for the desired period (e.g., 1 to 24 hours) under standard cell culture conditions (37°C, 5% CO2).

-

Proceed with downstream analysis (e.g., microscopy, cytotoxicity assay, migration assay).

F-Actin Staining for Visualization of Cytoskeletal Disruption

Materials:

-

Cells cultured on glass coverslips

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS (methanol-free)

-

0.1% Triton X-100 in PBS

-

Fluorescently-conjugated Phalloidin (B8060827) (e.g., Alexa Fluor 488 Phalloidin)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Mounting medium

Protocol:

-

Treat cells with this compound as described in the general protocol.

-

After incubation, gently wash the cells twice with pre-warmed PBS.

-

Fix the cells with 4% PFA in PBS for 10-20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

-

Wash the cells three times with PBS.

-

Prepare the phalloidin staining solution by diluting the fluorescently-conjugated phalloidin stock solution in PBS (typically 1:100 to 1:1000 dilution).

-

Incubate the cells with the phalloidin staining solution for 20-60 minutes at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei by incubating with a DAPI solution for 5 minutes.

-

Wash the cells three times with PBS.

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Visualize the actin cytoskeleton and nuclei using a fluorescence microscope.

Mandatory Visualizations

Caption: Experimental workflow for cell treatment with this compound.

Caption: Signaling pathway of this compound's effect on the actin cytoskeleton.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scbt.com [scbt.com]

- 3. advancedbiomatrix.com [advancedbiomatrix.com]

- 4. This compound. Biological effects and binding to 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Optimal Concentration of Dihydrocytochalasin B for Inhibiting Cell Motility: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrocytochalasin B (H2CB) is a potent inhibitor of actin polymerization that disrupts the actin cytoskeleton, thereby affecting various cellular processes, including cell motility. Unlike its analog cytochalasin B, H2CB has the advantage of not significantly inhibiting glucose transport, making it a more specific tool for studying actin-dependent processes.[1][2] Understanding the optimal concentration of H2CB to inhibit cell motility is crucial for researchers studying cytoskeletal dynamics, cell migration, and for professionals in drug development targeting pathways involved in these processes. This document provides detailed application notes, experimental protocols, and a summary of effective concentrations of H2CB for inhibiting cell motility in various cell types.

Mechanism of Action

This compound exerts its biological effects by binding to the barbed (fast-growing) end of actin filaments. This interaction blocks the addition of new actin monomers to the growing filament, effectively capping it and preventing further elongation. The disruption of actin polymerization leads to the disorganization of the actin cytoskeleton, affecting cellular structures critical for migration, such as lamellipodia and filopodia. This ultimately results in the inhibition of cell movement.

Data Presentation: Effective Concentrations of this compound for Inhibiting Motility

The optimal concentration of this compound for inhibiting cell motility is cell-type dependent. Below is a summary of effective concentrations reported in the literature. It is recommended to perform a dose-response experiment to determine the optimal concentration for a specific cell line and experimental conditions.

| Cell Type | Assay Type | Effective Concentration Range | Observations | Reference |

| Vascular Smooth Muscle Cells (VSMCs) | Wound Healing Assay | 0.05 µg/mL - 5.0 µg/mL | Partial inhibition was observed starting at 0.05 µg/mL, with complete inhibition of migration at 0.5-5.0 µg/mL. | [3] |

| BALB/c 3T3 Cells | Morphological Observation | 2-50 µM | Caused cell rounding and loss of actin microfilament bundles. H2CB was noted to be slightly less potent than cytochalasin B in inducing morphological changes. | [1][2] |

Note: The molecular weight of this compound is approximately 480 g/mol . Therefore, 1 µg/mL is roughly equivalent to 2.08 µM.

Experimental Protocols

Two common methods for assessing cell motility are the Wound Healing (or Scratch) Assay and the Transwell Migration Assay. Detailed protocols for both are provided below, with specific considerations for the use of this compound.

Protocol 1: Wound Healing (Scratch) Assay

This assay is suitable for studying collective cell migration.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

Serum-free cell culture medium

-

This compound (H2CB) stock solution (in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

12- or 24-well tissue culture plates

-

p200 pipette tips or a scratcher tool

-

Microscope with a camera

Procedure:

-

Cell Seeding:

-

Seed cells in a 12- or 24-well plate at a density that will form a confluent monolayer within 24 hours.

-

Incubate at 37°C in a humidified incubator with 5% CO2.

-

-

Serum Starvation (Optional but Recommended):

-

Once the cells reach confluence, replace the complete medium with serum-free medium.

-

Incubate for 4-6 hours. This step helps to minimize cell proliferation, ensuring that wound closure is primarily due to migration.

-

-

Creating the "Wound":

-

Treatment with this compound:

-

Prepare different concentrations of H2CB in the appropriate cell culture medium (with or without serum, depending on the experimental design). Include a vehicle control (DMSO).

-

Add the H2CB-containing medium or control medium to the respective wells.

-

-

Image Acquisition:

-